
Application Notes: Flow Cytometry Analysis of
Th17 Cells Treated with SHR168442

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SHR168442

Cat. No.: B12430605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their

production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1] These cells are critical for

host defense against extracellular bacteria and fungi but are also key mediators in the

pathogenesis of various autoimmune and inflammatory diseases, including psoriasis,

rheumatoid arthritis, and multiple sclerosis. The differentiation and function of Th17 cells are

governed by the master transcription factor, Retinoic Acid-related Orphan Receptor gamma t

(RORγt).[1][2][3][4]

SHR168442 is a potent and selective antagonist of RORγt.[3][5][6] By inhibiting the

transcriptional activity of RORγt, SHR168442 effectively suppresses the expression of the IL-17

gene, leading to a reduction in IL-17 secretion.[3][5][6] This mechanism makes SHR168442 a

valuable tool for studying Th17-mediated immune responses and a promising therapeutic

candidate for autoimmune disorders. These application notes provide a detailed protocol for the

in vitro differentiation of human Th17 cells, treatment with SHR168442, and the subsequent

quantitative analysis of Th17 cell populations by flow cytometry.

Signaling Pathway and Point of Inhibition
The differentiation of naive CD4+ T cells into Th17 cells is initiated by a specific cytokine

environment, primarily TGF-β and IL-6.[1][7] This cytokine signaling activates the STAT3
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pathway, which in conjunction with other factors, induces the expression of RORγt.[7] RORγt

then drives the transcription of genes associated with the Th17 phenotype, most notably IL17A.

[3][6] SHR168442 acts as a direct antagonist to RORγt, binding to it and preventing the

transcription of its target genes.
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Th17 differentiation signaling and SHR168442 inhibition.
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Experimental Data
The following tables present representative data from the analysis of human naive CD4+ T

cells differentiated under Th17-polarizing conditions for 5 days in the presence of varying

concentrations of SHR168442 or a vehicle control (DMSO).

Table 1: Flow Cytometry Analysis of Th17 Cell Markers

Treatment Group Concentration
% of CD4+ cells
expressing IL-17A

% of CD4+ cells
expressing RORγt

Th0 (Non-Polarized) - 0.8% 1.5%

Th17 + Vehicle 0.1% DMSO 25.4% 30.2%

SHR168442 1 nM 22.1% 28.5%

10 nM 15.8% 21.7%

50 nM (IC50) 12.5% 16.1%

100 nM 8.2% 11.3%

1 µM 2.1% 4.5%

Note: Data are representative. The IC50 for IL-17 secretion inhibition by SHR168442 in mouse

splenocytes has been reported as approximately 54 nM.[6]

Table 2: Summary of Inhibitory Potency

Parameter IC50 Value

IL-17A+ Cell Percentage ~50 nM

RORγt+ Cell Percentage ~60 nM

Experimental Protocols
This section provides a detailed methodology for the isolation of naive CD4+ T cells, in vitro

differentiation to Th17 cells, treatment with SHR168442, and subsequent analysis by flow
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cytometry.
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Overall experimental workflow for Th17 analysis.

Part 1: Isolation of Human Naive CD4+ T Cells
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human

donor blood using Ficoll-Paque density gradient centrifugation.

Naive CD4+ T Cell Enrichment: Enrich for naive CD4+ T cells from the isolated PBMCs using

a magnetic-activated cell sorting (MACS) negative selection kit (e.g., Naive CD4+ T Cell

Isolation Kit, human). This process depletes memory T cells, B cells, NK cells, monocytes,

and CD8+ T cells. The purity of the isolated CD4+CD45RA+ population should be >95% as

assessed by flow cytometry.

Part 2: In Vitro Th17 Differentiation and SHR168442
Treatment

Plate Coating: Coat a 96-well flat-bottom tissue culture plate with anti-human CD3 antibody

(e.g., clone OKT3) at 2 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C. Wash

each well twice with sterile PBS before use.

Compound Preparation: Prepare serial dilutions of SHR168442 in complete RPMI 1640

medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-ME). A typical

concentration range would span from 1 nM to 1 µM. Prepare a vehicle control using the

same final concentration of DMSO (e.g., 0.1%).

Cell Seeding: Resuspend the isolated naive CD4+ T cells to a concentration of 1 x 10^6

cells/mL in complete RPMI medium.

Culture Setup: To the anti-CD3 coated wells, add the following components in order:

50 µL of the appropriate SHR168442 dilution or vehicle control.

50 µL of a 4X Th17 polarizing cocktail containing:

Soluble anti-human CD28 antibody (4 µg/mL)

Recombinant Human IL-6 (80 ng/mL)
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Recombinant Human TGF-β1 (20 ng/mL)

Recombinant Human IL-23 (80 ng/mL)

Recombinant Human IL-1β (80 ng/mL)

Anti-IFN-γ antibody (40 µg/mL)

Anti-IL-4 antibody (40 µg/mL)

100 µL of the naive CD4+ T cell suspension (1 x 10^5 cells).

Controls:

Th0 (Non-polarized) Control: Culture cells with only anti-CD3/CD28 stimulation.

Th17 Vehicle Control: Culture cells with the full Th17 polarizing cocktail and the vehicle

(DMSO).

Incubation: Culture the plate for 4-6 days at 37°C in a humidified incubator with 5% CO₂.

Part 3: Flow Cytometry Staining and Analysis
Cell Restimulation: On the final day of culture, restimulate the cells to enhance cytokine

detection. Add a cell stimulation cocktail containing Phorbol 12-Myristate 13-Acetate (PMA,

50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor (Brefeldin A or Monensin)

to each well. Incubate for 4-5 hours at 37°C.[2]

Surface Staining: Harvest the cells and wash with FACS buffer (PBS + 2% FBS). Stain for

surface markers by incubating cells with an anti-human CD4 antibody (e.g., CD4-PerCP-

Cy5.5) for 30 minutes at 4°C in the dark.

Fixation and Permeabilization: Wash the cells with FACS buffer. Fix and permeabilize the

cells using a commercial fixation/permeabilization buffer set according to the manufacturer's

instructions. This step is crucial for allowing antibodies to access intracellular targets.

Intracellular Staining: Perform intracellular staining by incubating the fixed and permeabilized

cells with fluorochrome-conjugated antibodies against IL-17A (e.g., IL-17A-PE) and RORγt
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(e.g., RORγt-APC) for 30 minutes at 4°C in the dark.[1]

Washing and Acquisition: Wash the cells with permeabilization buffer. Resuspend the final

cell pellet in FACS buffer for analysis. Acquire the samples on a flow cytometer.

Data Analysis:

Gate on the lymphocyte population using Forward Scatter (FSC) and Side Scatter (SSC).

Gate on single cells using FSC-A vs FSC-H.

Gate on live cells (if a viability dye was used).

From the live, single-cell population, gate on CD4+ cells.

Within the CD4+ gate, quantify the percentage of cells positive for IL-17A and/or RORγt.

Analyze the dose-dependent inhibition by SHR168442.
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Issue Potential Cause Suggested Solution

Low Th17 Differentiation
Suboptimal cytokine activity or

concentration.

Use fresh, high-quality

recombinant cytokines and

titrate for optimal

concentration.

Inefficient T cell activation.

Ensure proper coating of anti-

CD3 antibody and use an

optimal concentration of

soluble anti-CD28.

High Cell Death
SHR168442 toxicity at high

concentrations.

Perform a dose-response

curve to determine the optimal

non-toxic concentration range.

Inappropriate culture

conditions.

Ensure proper cell handling

and use of fresh, complete

medium.

Weak Intracellular Signal Inefficient restimulation.

Optimize the duration and

concentration of PMA and

Ionomycin. Ensure the protein

transport inhibitor is added for

the full duration.

Poor antibody staining.

Titrate the anti-IL-17A and anti-

RORγt antibodies to determine

the optimal staining

concentration. Use a high-

quality

fixation/permeabilization kit.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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